molecular formula C15H15BrN2O4S B11676269 5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11676269
M. Wt: 399.3 g/mol
InChI Key: PHAKELPAQRLEBC-UHFFFAOYSA-N
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Description

5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a bromoethoxy group, an ethoxyphenyl group, and a sulfanylidene diazinane dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(2-bromoethoxy)benzaldehyde with ethoxyphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromoethoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromoethoxy group with the nucleophile.

Scientific Research Applications

5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15BrN2O4S

Molecular Weight

399.3 g/mol

IUPAC Name

5-[[4-(2-bromoethoxy)-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H15BrN2O4S/c1-2-21-12-8-9(3-4-11(12)22-6-5-16)7-10-13(19)17-15(23)18-14(10)20/h3-4,7-8H,2,5-6H2,1H3,(H2,17,18,19,20,23)

InChI Key

PHAKELPAQRLEBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCCBr

Origin of Product

United States

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